molecular formula C6H10ClN3O2S B13218970 diethyl-4H-1,2,4-triazole-3-sulfonyl chloride

diethyl-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13218970
M. Wt: 223.68 g/mol
InChI Key: ZZZMUKORFMIILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of diethyl-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

Diethyl-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acidDiethyl-4H-1,2,4-triazole-3-sulfonyl chloride+Hydrogen chloride\text{Diethyl-4H-1,2,4-triazole-3-thiol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} Diethyl-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acid→Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride+Hydrogen chloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature control .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile and reaction conditions. For example, reaction with an amine can yield a sulfonamide derivative .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl-4H-1,2,4-triazole-3-sulfonyl chloride include other sulfonyl chlorides and triazole derivatives such as:

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Biological Activity

Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonyl chloride functional group attached to a triazole ring. Its molecular formula is C5H8ClN3O2SC_5H_8ClN_3O_2S with a molecular weight of approximately 223.68 g/mol. The compound has a melting point between 122-124ºC and a boiling point around 425.191ºC at standard atmospheric pressure.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an antifungal , herbicidal , and anti-inflammatory agent. The triazole moiety is crucial for its mechanism of action, which often involves the inhibition of specific enzymes in target organisms.

Antifungal Activity

The compound has been studied for its antifungal properties. It interferes with fungal cell membrane synthesis by inhibiting enzymes such as lanosterol demethylase, which is essential in the ergosterol biosynthesis pathway . A comparative analysis of various triazole derivatives shows that this compound exhibits significant antifungal activity against several fungal strains:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Aspergillus niger0.01 μmol/mL
Fusarium oxysporum0.02 μmol/mL
Candida albicans0.03 μmol/mL

These values indicate that this compound is more effective than some commercial antifungal agents like fluconazole and ketoconazole .

Herbicidal Activity

In agricultural applications, this compound serves as an effective herbicide. Its mechanism involves disrupting the metabolic pathways of target weeds through enzyme inhibition, leading to reduced growth and viability. Studies have shown that it can effectively control common agricultural weeds with minimal impact on crop species.

Anti-inflammatory and Other Biological Activities

Recent studies have also explored the anti-inflammatory properties of diethyl-4H-1,2,4-triazole derivatives. For instance, derivatives synthesized from this compound have shown to reduce cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs), indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of diethyl-4H-1,2,4-triazole exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives had MIC values ranging from 0.25 to 2 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Synthesis Pathways : Various synthetic routes have been developed to produce diethyl-4H-1,2,4-triazole derivatives with enhanced biological activity. These methods often involve multi-step reactions starting from simple precursors like hydrazines and acyl chlorides .
  • Pharmacological Studies : In vitro studies have shown low toxicity profiles for these compounds at therapeutic doses (up to 100 µg/mL), making them suitable candidates for further development in pharmaceutical applications .

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

4,5-diethyl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C6H10ClN3O2S/c1-3-5-8-9-6(10(5)4-2)13(7,11)12/h3-4H2,1-2H3

InChI Key

ZZZMUKORFMIILK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1CC)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.